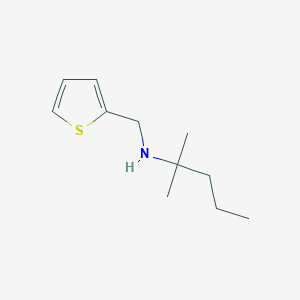

(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine

Vue d'ensemble

Description

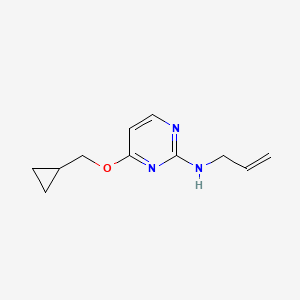

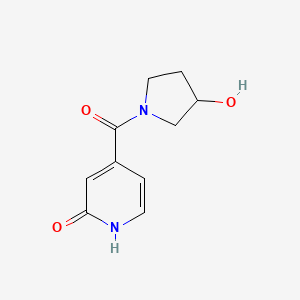

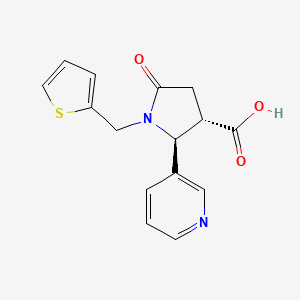

(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine is a chemically differentiated building block for organic synthesis and medicinal chemistry . It has a molecular formula of C11H19NS. This compound is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The molecular structure of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine consists of a thiophene ring attached to a 2-methylpentan-2-yl group via a methylene bridge . The molecular weight of the compound is 197.34 g/mol .Applications De Recherche Scientifique

LED-Induced Polymerization

Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs). These derivatives exhibit higher polymerization efficiencies under air compared to commercial photoinitiators, overcoming oxygen inhibition and showcasing excellent photoinitiating abilities for the polymerization of epoxides or (meth)acrylates (Zhang et al., 2015).

Synthesis and Physical-Chemical Properties

The synthesis and study of physical-chemical properties of 3-(alkylthio)-4-R-5-(thiophene-2-ylmethyl)-4H-1,2,4-triazoles highlight the potential for further studying the biological effects of these synthesized compounds, suggesting applications in medicinal chemistry (Suhak et al., 2015).

Poly(thiophenylanilino) and Poly(furanylanilino) Polymers

Novel hybrid polymers with thiophenylanilino and furanylanilino backbones offer insights into the development of materials with potential electronic applications, highlighting the synthesis of new monomers and their electrochemical polymerization to produce electroactive films (Baldwin et al., 2008).

Catalytic Chemical Amide Synthesis

A method using (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst for amide bond synthesis between carboxylic acids and amines at room temperature showcases applications in peptide synthesis, with potential implications in pharmaceutical research (El Dine et al., 2015).

Solubility of CO2 in Aqueous Solutions

Research on the solubility of CO2 in aqueous solutions of 1,5-diamino-2-methylpentane (DAMP) contributes to the understanding of CO2 capture processes, offering insights into the development of more efficient and environmentally friendly carbon capture and sequestration technologies (Azhgan et al., 2016).

Propriétés

IUPAC Name |

2-methyl-N-(thiophen-2-ylmethyl)pentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NS/c1-4-7-11(2,3)12-9-10-6-5-8-13-10/h5-6,8,12H,4,7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRGDTRBNKCBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)NCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Methoxybenzyl)-ureido]-propionic acid methyl ester](/img/structure/B1474037.png)

![6-Methoxydibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474048.png)

![6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474050.png)